(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Catalog No.
S715566
CAS No.
162558-25-0
M.F
C23H26N2O6
M. Wt
426.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2...

CAS Number

162558-25-0

Product Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1

InChI Key

PKAUMAVONPSDRW-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis

Boc-Dap(Fmoc)-OH is a bifunctional molecule, meaning it possesses two reactive groups:

  • Boc protecting group: This group protects the N-terminus (amino group) of a peptide during chain assembly.
  • Fmoc protecting group: This group protects the side chain of the aspartic acid residue (Dap) within the molecule.

The combination of these protecting groups allows for the selective deprotection and coupling of amino acids during peptide synthesis using the solid-phase peptide synthesis (SPPS) technique. This technique is widely used in the production of peptides for various research purposes, including:

  • Drug discovery and development: Peptides can serve as potential drug candidates due to their ability to interact with specific biological targets.
  • Development of research tools: Peptides can be used as probes to study protein-protein interactions and other cellular processes.

Synthesis of Complex Molecules

Boc-Dap(Fmoc)-OH can also be used as a building block in the synthesis of more complex molecules, such as:

  • Chelators: These molecules can bind and sequester metal ions, making them valuable for various applications, including medical imaging and environmental remediation.
  • Dendrimers: These branched, tree-like molecules have diverse applications in drug delivery, catalysis, and nanoscience.

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also referred to as Fmoc-L-Leu-Ot-Bu, is a synthetic molecule. It belongs to a class of compounds known as Fmoc-protected amino acids. These molecules are commonly used as building blocks in peptide synthesis due to the presence of a removable Fmoc (Fluorenylmethoxycarbonyl) protecting group on the N-terminus and a tert-Butyl (Ot-Bu) protecting group on the side chain carboxylic acid [].

The (2S) configuration indicates the stereochemistry at the second carbon atom, where the amino and carboxyl groups are on the same side (S) of the molecule. L-Leucine is a naturally occurring amino acid, and Fmoc-L-Leu-Ot-Bu serves as a protected form of L-leucine used for incorporating it into peptides during synthesis.


Molecular Structure Analysis

The key features of the molecule include:

  • A central propanoic acid chain with a carboxylic acid group at one end.
  • An amino group attached to the second carbon atom, with the (S) configuration.
  • An Fmoc group linked to the amino group through a carbamate linkage (urethane). This Fmoc group serves as a protecting group, making the amino group unreactive during peptide synthesis.
  • A tert-Butyl group attached to the side chain carboxylic acid of the L-leucine moiety through another carbamate linkage. This group also protects the carboxylic acid from unwanted reactions.
  • The L-leucine side chain with a branched aliphatic structure.

It's important to note that the molecule has multiple asymmetric centers due to the presence of chiral carbons. The (2S) configuration specifically refers to the stereochemistry at the second carbon atom.


Chemical Reactions Analysis

A crucial reaction involving Fmoc-L-Leu-Ot-Bu is its incorporation into peptides. The Fmoc group can be selectively removed under mild acidic conditions (e.g., using piperidine) in a process called Fmoc-deprotection. This reveals the free amino group of the L-leucine moiety, allowing it to participate in peptide bond formation with another deprotected amino acid. The tert-Butyl group on the side chain can be cleaved under stronger acidic conditions (e.g., using trifluoroacetic acid) after peptide chain assembly is complete, revealing the final peptide structure [].

Fmoc-Leu-Ot-Bu  +  H+  ->  H-Leu-Ot-Bu  +  Fmoc-OH

Physical And Chemical Properties Analysis

  • Appearance: White to off-white powder [].
  • Melting Point: 127-131°C [].
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [].
  • Stability: Stable under normal temperatures and pressures [].

XLogP3

3.4

Sequence

X

Dates

Modify: 2023-08-15

Explore Compound Types